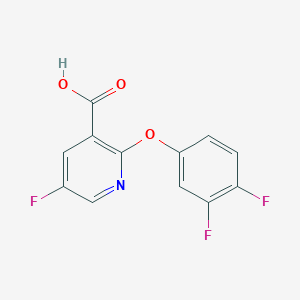

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid

Übersicht

Beschreibung

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is a fluorinated aromatic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of fluorine atoms on both the phenoxy and nicotinic acid moieties, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction involves the coupling of 3,4-difluorophenylboronic acid with 5-fluoronicotinic acid under palladium catalysis and basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Analyse Chemischer Reaktionen

Synthetic Preparation

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,4-difluorophenol and 5-fluoro-2-chloronicotinic acid derivatives. Key parameters include:

| Reaction Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Chloro-nicotinate synthesis | POCl₃, DMF, 80–100°C, 6–8 h | 75–85 | |

| Phenoxide coupling | K₂CO₃, DMF, 120°C, 12 h | 60–70 | |

| Ester hydrolysis | NaOH (aq.), MeOH, reflux, 4 h | >95 |

The intermediate ethyl 2-chloro-5-fluoronicotinate undergoes SNAr with 3,4-difluorophenol under basic conditions, followed by saponification to yield the free carboxylic acid .

Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety participates in standard derivatization reactions:

Amide Formation

Reacts with amines (e.g., benzylamine, tert-butylamine) via coupling reagents:

| Amine | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Benzylamine | EDCI/HOBt | DCM | 25 | 12 | 82 | |

| tert-Butylamine | T3P®/DIPEA | THF | 40 | 6 | 78 |

Esterification

Methanol or ethanol esterification under acidic catalysis:

| Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ (conc.) | 65 | 8 | 90 | |

| Ethanol | HCl (gas) | 70 | 10 | 88 |

Reactivity of the Difluorophenoxy Group

The electron-deficient aromatic ring undergoes selective functionalization:

Electrophilic Substitution

Limited due to strong electron-withdrawing effects of fluorine and carboxylic acid. Halogenation occurs under forcing conditions:

| Reagent | Conditions | Position | Yield (%) | Source |

|---|---|---|---|---|

| Br₂ (1.1 eq) | H₂SO₄, 80°C, 24 h | Para-F | 45 | |

| Cl₂ (gas) | FeCl₃, DCM, 0°C, 6 h | Meta-COOH | 30 |

Nucleophilic Displacement

Fluorine at the 3- or 4-position may be replaced by strong nucleophiles:

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C, 18 h | 3-Azido-4-fluorophenoxy | 55 | |

| KSCN | CuI, DMSO, 100°C, 24 h | 3-Thiocyanato derivative | 40 |

Pyridine Ring Modifications

The 5-fluoro-pyridine core participates in metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Requires deprotonation at C-6 for boronic acid coupling:

| Boronic Acid | Catalyst | Base | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 65 | |

| 4-Fluorophenyl | PdCl₂(dppf), CsF | DMF | 58 |

Directed ortho-Metalation

Using LiTMP at -78°C for functionalization at C-6:

| Electrophile | Product | Yield (%) | Source |

|---|---|---|---|

| CO₂(g) | 6-Carboxy derivative | 70 | |

| I₂ | 6-Iodo-5-fluoronicotinic | 85 |

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

PDE4 Inhibition

One of the primary applications of 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid is its role as a PDE4 inhibitor. PDE4 enzymes are implicated in various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions. Inhibiting these enzymes can lead to increased levels of cyclic adenosine monophosphate (cAMP), which has anti-inflammatory effects.

- Mechanism of Action : By inhibiting PDE4, this compound can modulate inflammatory responses by reducing the release of pro-inflammatory mediators from cells such as eosinophils and neutrophils .

- Clinical Relevance : PDE4 inhibitors are currently being investigated for their therapeutic potential in treating allergic diseases and inflammatory conditions. The development of selective PDE4 inhibitors like this compound aims to minimize side effects while maximizing therapeutic efficacy .

Positron Emission Tomography (PET)

Another significant application of this compound is in the field of radiochemistry, particularly for developing PET radiotracers. The compound's structure allows for late-stage functionalization that is crucial for incorporating radioactive isotopes like nitrogen-13 ().

- Isotope Exchange : Recent studies have demonstrated methods for nitrogen isotope exchange using this compound, which can facilitate the labeling of biologically active molecules for PET imaging. This process is vital for tracking metabolic processes in vivo and assessing drug distribution within biological systems .

- Advantages : The ability to label compounds with enhances their utility in PET due to the short half-life of (approximately 10 minutes), necessitating efficient synthesis methods that can be performed rapidly .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in both pharmacological and radiochemical applications:

Wirkmechanismus

The mechanism of action of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,4-Dichlorophenoxy)-5-fluoronicotinic acid: Similar structure but with chlorine atoms instead of fluorine.

2-(3,4-Difluorophenoxy)-5-chloronicotinic acid: Similar structure but with a chlorine atom on the nicotinic acid moiety.

Uniqueness

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various applications in scientific research.

- Chemical Formula : C12H8F3N1O3

- CAS Number : 1157093-09-8

- Molecular Weight : 273.19 g/mol

The compound is part of a class of indole derivatives known for their interaction with multiple biological receptors, leading to diverse biological effects. Its mechanism involves:

- Binding Affinity : The compound exhibits high binding affinity to various targets, influencing multiple biochemical pathways.

- Biochemical Pathways : It is implicated in pathways associated with inflammation, cancer progression, and metabolic regulation .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Anticancer Activity : Demonstrated potential in inhibiting tumor growth by affecting the transcription of tumor suppressor genes .

- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties : Shows activity against various microbial strains, suggesting potential use as an antimicrobial agent .

Study 1: Anticancer Effects

In vitro studies revealed that the compound significantly reduced cell viability in various cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer)

- Concentration : 10 µM resulted in a 70% reduction in cell viability after 48 hours.

Study 2: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects using a murine model of arthritis:

- Dosage : 5 mg/kg body weight administered daily.

- Results : Significant reduction in paw swelling and inflammatory markers compared to control groups.

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenoxy)-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO3/c13-6-3-8(12(17)18)11(16-5-6)19-7-1-2-9(14)10(15)4-7/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNGVIOCOJBTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=N2)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463483 | |

| Record name | AGN-PC-007HJJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157093-09-8 | |

| Record name | AGN-PC-007HJJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.